tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate is a complex organic compound featuring a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.
Carbamate Formation: The final step involves the reaction of the brominated thiazolopyrimidine with tert-butyl carbamate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazolopyrimidine core.
Reduction: Reduced derivatives of the thiazolopyrimidine core.
Hydrolysis: Corresponding amine and tert-butanol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its thiazolopyrimidine core is known to exhibit biological activity, and modifications to this structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S)-1-{6-chloro-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate
- tert-Butyl N-[(1S)-1-{6-fluoro-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate
- tert-Butyl N-[(1S)-1-{6-iodo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate lies in its bromine substitution, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H18BrN3O3S |
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Molecular Weight |
388.28 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-bromo-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O3S/c1-7-6-22-12-17-10(9(15)11(19)18(7)12)8(2)16-13(20)21-14(3,4)5/h6,8H,1-5H3,(H,16,20) |
InChI Key |
QMZNJVOVCJXCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)Br)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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